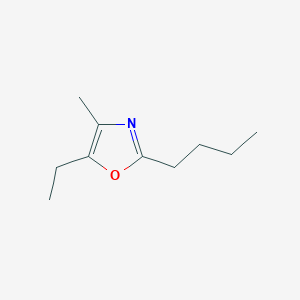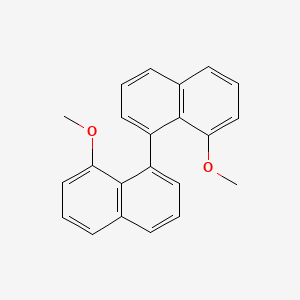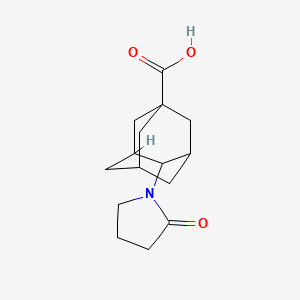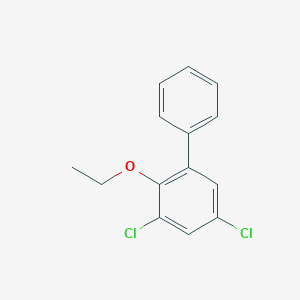
3,5-Dichloro-2-ethoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-ethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12Cl2O. It belongs to the class of biphenyl derivatives, characterized by two benzene rings connected by a single bond. The presence of chlorine atoms and an ethoxy group on the biphenyl structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxy-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis often begins with 3,5-dichloronitrobenzene.
Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation.
Bamberger Rearrangement: The resulting 3,5-dichloroaniline undergoes a Bamberger rearrangement to form 3,5-dichlorophenol.
Ethoxylation: The final step involves the ethoxylation of 3,5-dichlorophenol to yield 3,5-Dichloro-2-ethoxy-1,1’-biphenyl.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and minimizing waste, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3,5-Dichloro-2-ethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atoms and ethoxy group influence the reactivity of the biphenyl rings, making them susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the aromatic rings.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Products: These may include quinones and other oxidized aromatic compounds.
Reduction Products: Reduced derivatives of the biphenyl structure.
科学研究应用
3,5-Dichloro-2-ethoxy-1,1’-biphenyl has several applications in scientific research:
作用机制
The mechanism of action of 3,5-Dichloro-2-ethoxy-1,1’-biphenyl involves its interaction with various molecular targets:
相似化合物的比较
2,3-Dichloro-1,1’-biphenyl: Another biphenyl derivative with chlorine atoms at different positions.
3,3’-Dimethoxy-1,1’-biphenyl: A biphenyl derivative with methoxy groups instead of ethoxy.
Uniqueness: 3,5-Dichloro-2-ethoxy-1,1’-biphenyl is unique due to the specific positioning of chlorine atoms and the ethoxy group, which imparts distinct chemical and physical properties. These structural features influence its reactivity, making it valuable in various applications .
属性
CAS 编号 |
83631-47-4 |
|---|---|
分子式 |
C14H12Cl2O |
分子量 |
267.1 g/mol |
IUPAC 名称 |
1,5-dichloro-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H12Cl2O/c1-2-17-14-12(8-11(15)9-13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI 键 |
LKPSHICDFLKPRN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


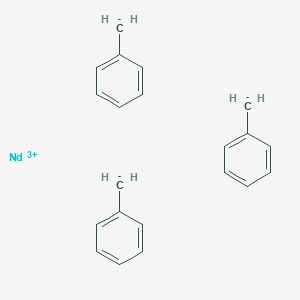
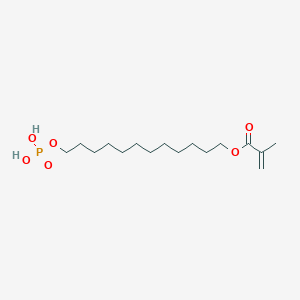
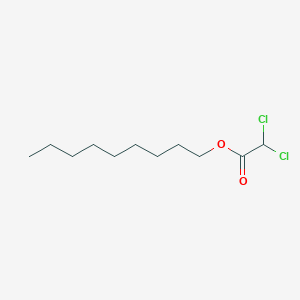
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
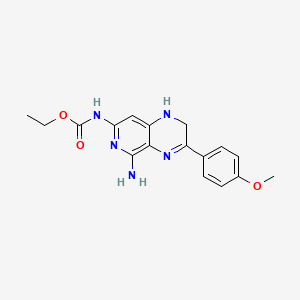
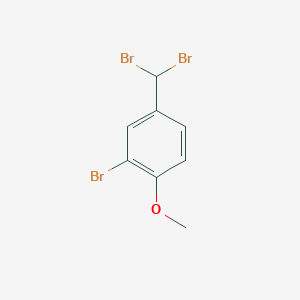
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
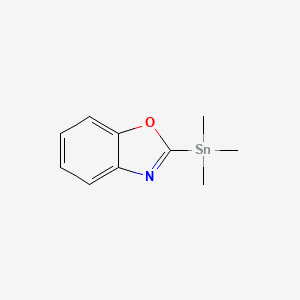
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
